tert-butyl 2-[(Aminooxy)methyl]pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-[(Aminooxy)methyl]pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the aminooxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules . It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways . It can also be used in the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications . It may serve as a precursor for the development of new drugs .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form covalent bonds with these targets, leading to changes in their activity or function . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-[(hydroxy)methyl]pyrrolidine-1-carboxylate
Uniqueness: tert-Butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate is unique due to its aminooxy functional group, which imparts distinct reactivity and properties compared to similar compounds . This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C10H20N2O3 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl 2-(aminooxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-4-5-8(12)7-14-11/h8H,4-7,11H2,1-3H3 |
InChI Key |
YDDNOAJBYWYZCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CON |
Origin of Product |
United States |
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